

ML786: A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: ML786

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the kinase selectivity profile of **ML786**, a potent and orally bioavailable Raf inhibitor. The information is compiled from publicly available data and is intended to serve as a valuable resource for researchers in oncology and drug discovery.

Introduction

ML786 is a small molecule inhibitor primarily targeting the RAF family of serine/threonine kinases, which are key components of the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] Dysregulation of this pathway is a critical factor in the development and progression of numerous human cancers.[2] **ML786** has demonstrated potent inhibitory activity against wild-type and mutant forms of B-Raf and C-Raf. This guide summarizes the available quantitative data on **ML786**'s kinase selectivity, details the experimental methodologies used for its characterization, and visualizes its mechanism of action within the relevant signaling cascade.

Kinase Selectivity Profile of ML786

The following table summarizes the known inhibitory activities of **ML786** against a panel of kinases. It is important to note that a comprehensive, publicly available kinome-wide selectivity panel for **ML786** has not been identified in the current literature. The data presented here is based on published findings.

Target Kinase	IC50 (nM)	Kinase Family	Comments
Primary Targets			
V600EΔB-Raf	2.1	Serine/Threonine Kinase (RAF)	Mutant form of B-Raf commonly found in melanoma.
wt B-Raf	4.2	Serine/Threonine Kinase (RAF)	Wild-type B-Raf.
C-Raf	2.5	Serine/Threonine Kinase (RAF)	Also known as Raf-1.
Off-Target Kinases			
Abl-1	<0.5	Tyrosine Kinase	
DDR2	7.0	Tyrosine Kinase	
EPHA2	11	Tyrosine Kinase	
KDR (VEGFR2)	6.2	Tyrosine Kinase	
RET	0.8	Tyrosine Kinase	

IC50 values represent the concentration of **ML786** required to inhibit 50% of the kinase activity in a biochemical assay.

Experimental Protocols

The following section describes the general methodologies employed in the biochemical assays used to determine the kinase inhibitory activity of compounds like **ML786**. Specific details for the **ML786** assays are based on standard practices for RAF kinase inhibitor profiling.

Biochemical Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ML786** against purified kinase enzymes.

Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is typically quantified using methods such as radioactivity, fluorescence, or luminescence.

Materials:

- Purified recombinant kinase enzymes (e.g., B-Raf, C-Raf)
- Kinase-specific substrate (e.g., MEK1)
- ATP (Adenosine triphosphate)
- Test compound (**ML786**) dissolved in DMSO
- Assay buffer (containing appropriate salts, buffering agents, and cofactors like MgCl₂)
- Detection reagents (e.g., radiolabeled ATP, phospho-specific antibodies, ADP-Glo™ Kinase Assay reagents)
- Microplates (e.g., 96-well or 384-well)

Procedure:

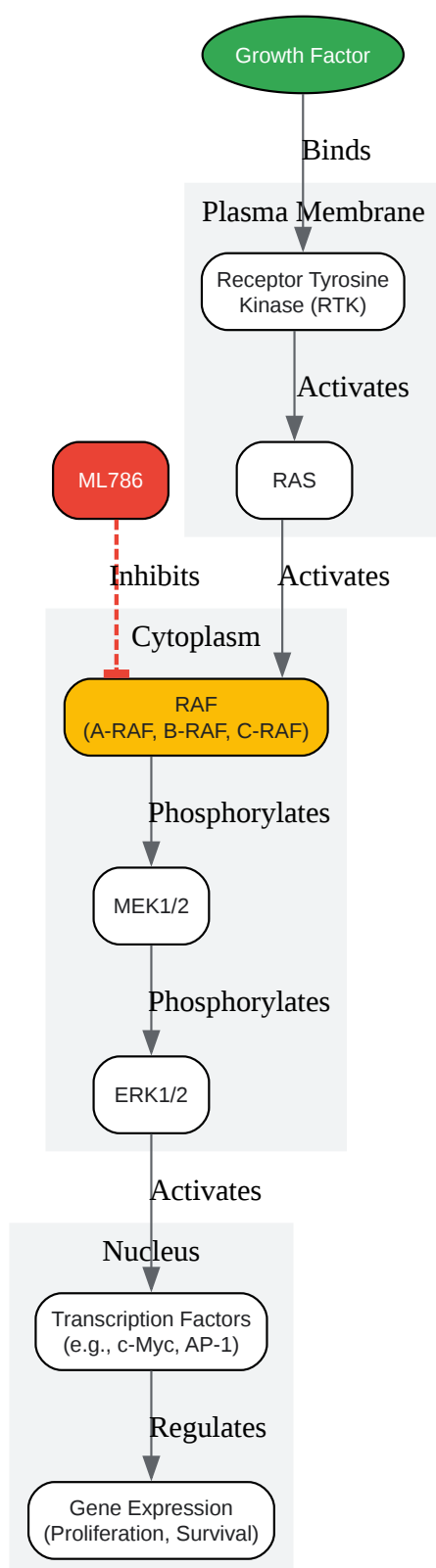
- **Compound Preparation:** A serial dilution of **ML786** is prepared in DMSO and then diluted in assay buffer to the final desired concentrations.
- **Reaction Setup:** The kinase enzyme and the test compound are pre-incubated in the wells of a microplate for a defined period to allow for compound binding.
- **Initiation of Reaction:** The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
- **Incubation:** The reaction mixture is incubated at a controlled temperature (e.g., 30°C or room temperature) for a specific duration to allow for substrate phosphorylation.
- **Termination and Detection:** The reaction is stopped, and the amount of phosphorylated substrate is quantified. The detection method varies depending on the assay format:

- Radiometric Assays: Utilize [γ - ^{33}P]ATP, and the incorporation of the radiolabel into the substrate is measured.
- TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assays: Employ a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule.
- Luminescent ADP Detection Assays (e.g., ADP-Glo™): Measure the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.^[4]
- Data Analysis: The raw data is converted to percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). The IC₅₀ values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

RAF-MEK-ERK Signaling Pathway

ML786 targets the RAF kinases, which are central components of the RAS-RAF-MEK-ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival. The diagram below illustrates the canonical pathway and the point of inhibition by **ML786**.

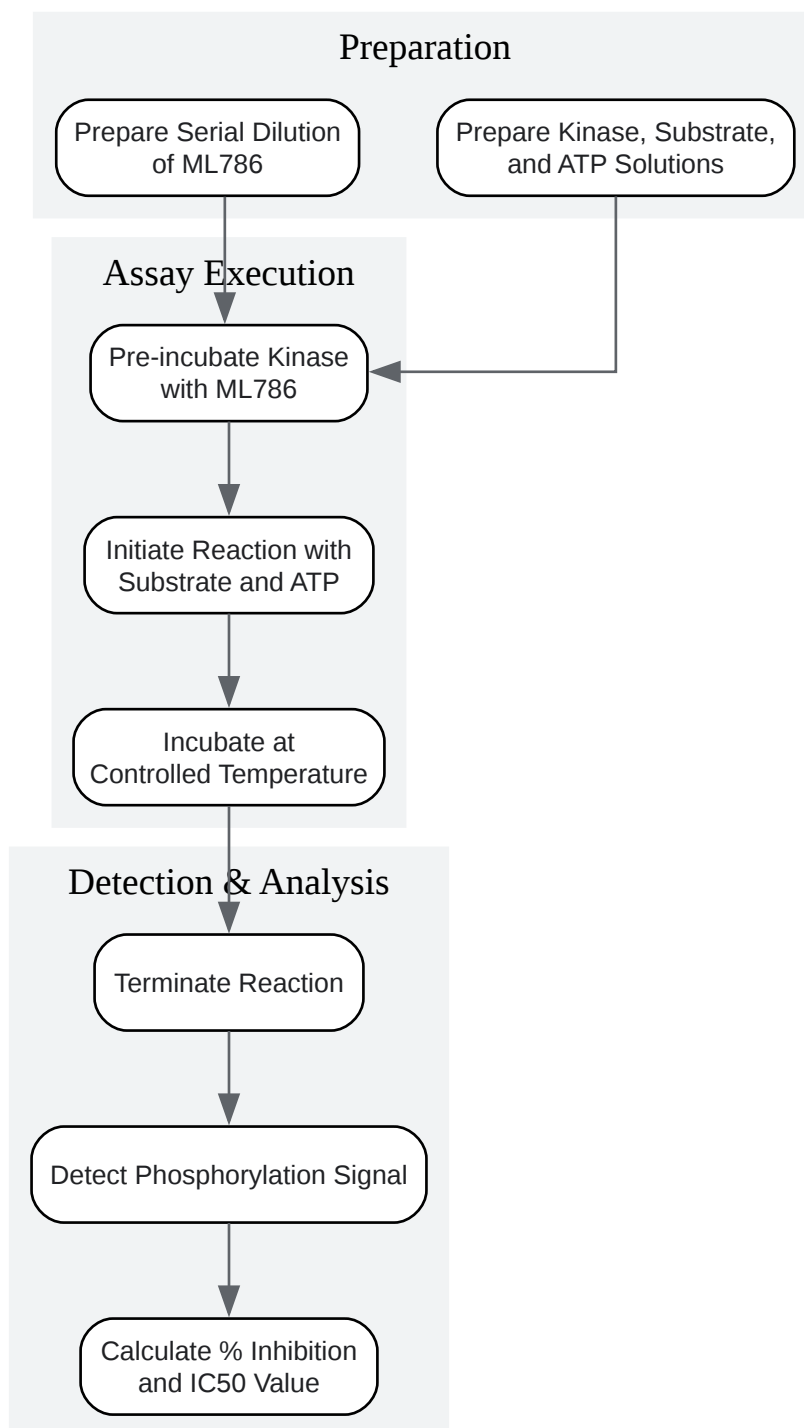


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Caption: The RAF-MEK-ERK signaling pathway and the inhibitory action of **ML786**.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the typical workflow for a biochemical kinase inhibition assay used to profile compounds like **ML786**.



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Caption: A generalized workflow for a biochemical kinase inhibition assay.

Conclusion

ML786 is a potent inhibitor of the RAF kinases with demonstrated activity against both wild-type and mutant forms of B-Raf and C-Raf. The available data also indicates some off-target activity against a limited number of other kinases. This technical guide provides a summary of the current public knowledge regarding the kinase selectivity of **ML786**. Further comprehensive kinome-wide screening would be beneficial to fully elucidate its selectivity profile and to better understand its potential therapeutic applications and off-target effects. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers working with this and similar kinase inhibitors.

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